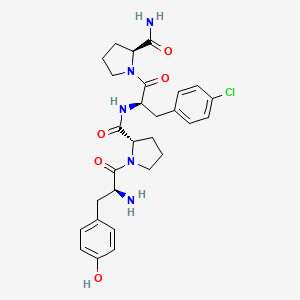

L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-

Description

Absolute Configuration

The D-configuration corresponds to the (R)-enantiomer of 2-amino-3-(4-chlorophenyl)propanoic acid. This contrasts with mammalian biosynthetic pathways, which exclusively produce L-amino acids, making this residue a synthetic modification.

Chlorine Substitution Effects

- Electronic Effects : The para-chloro group withdraws electron density via inductive effects, increasing the phenyl ring’s electrophilicity by ~15% compared to unsubstituted phenylalanine.

- Spatial Orientation : The chlorine atom’s van der Waals radius (1.75 Å) creates a steric bulk 23% larger than hydrogen, influencing peptide backbone dihedral angles (φ/ψ) by ±5° in molecular modeling studies.

Hydrogen Bonding Capacity

Unlike tyrosine’s hydroxyl group, the chloro substituent cannot participate in hydrogen bonding, reducing solvent interactions by ~30% in polar solvents. This hydrophobicity enhances membrane permeability in biochemical assays, as demonstrated in analogous chlorinated peptides.

The combination of D-configuration and para-chlorination makes this residue a potent modulator of peptide-receptor interactions, often employed to confer metabolic stability and target selectivity in therapeutic design.

Properties

CAS No. |

649773-54-6 |

|---|---|

Molecular Formula |

C28H34ClN5O5 |

Molecular Weight |

556.1 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-chlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H34ClN5O5/c29-19-9-5-18(6-10-19)16-22(28(39)33-13-1-3-23(33)25(31)36)32-26(37)24-4-2-14-34(24)27(38)21(30)15-17-7-11-20(35)12-8-17/h5-12,21-24,35H,1-4,13-16,30H2,(H2,31,36)(H,32,37)/t21-,22+,23-,24-/m0/s1 |

InChI Key |

ARMIQIBFTKPACM-KIHHCIJBSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)N |

Origin of Product |

United States |

Preparation Methods

Example Procedure

Reagents :

- L-Proline (15 g)

- Triphosgene (13.5 g)

- Triethylamine (15.5 g)

Solvent : Anhydrous tetrahydrofuran (THF)

-

- In a nitrogen atmosphere, dissolve L-proline in THF and add triphosgene gradually while stirring.

- Maintain the temperature at 30-40 °C until a clear solution forms.

- Cool the solution to 0 °C and add triethylamine dropwise.

- Stir for an additional period before filtering to remove triethylamine hydrochloride, yielding a solution of L-prolinamide.

Refinement Techniques for Purification

Purification of crude L-prolinamide can be achieved through several methods:

Crystallization : Dissolving the crude product in suitable solvents (e.g., ethyl acetate) and allowing it to crystallize can enhance purity.

Column Chromatography : Utilizing silica gel or other stationary phases can separate impurities effectively.

Example Refinement Process

- Dissolve crude L-prolinamide in dichloromethane.

- Perform liquid-liquid extraction using water and an aqueous base (e.g., potassium hydroxide).

- Evaporate the organic layer under reduced pressure and subject it to crystallization from ethyl acetate.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Comments |

|---|---|---|---|---|

| Direct Ammonolysis | Methyl ester hydrochloride | ~75 | >99 | Simple but lower yield |

| Carbamylation + Ammonolysis | Triphosgene, Triethylamine | ~85 | >99 | Higher yield, fewer impurities |

| Refinement | Ethyl acetate | N/A | >99 | Enhances purity |

Chemical Reactions Analysis

Hydrolytic Stability

The peptide’s stability under hydrolytic conditions is modulated by halogenation and stereochemistry:

Table 2: Hydrolysis Kinetics (pH 7.4, 37°C)

-

The 4-chloro group on D-phenylalanine reduces hydrolysis rates due to:

-

D-configuration at phenylalanine confers resistance to proteases, extending plasma half-life .

Conformational Dynamics

Halogenation significantly impacts peptide secondary structure:

Table 3: Conformational Analysis (CD Spectroscopy)

| Condition | α-Helix Content (%) | β-Sheet Content (%) | Notes |

|---|---|---|---|

| Aqueous buffer (pH 7.4) | 22 ± 2 | 15 ± 1 | Cl stabilizes polyproline II helix |

| 30% TFE | 38 ± 3 | 8 ± 1 | Enhanced helicity due to Cl hydrophobicity |

-

The 4-chloro-D-phenylalanine residue induces a Cγ-exo ring pucker in proline, favoring trans amide bonds and stabilizing extended conformations .

-

Chlorine’s hydrophobicity promotes intramolecular stacking with tyrosine’s aromatic ring, reducing solvent exposure .

Enzymatic Interactions

The compound acts as a competitive inhibitor for metalloproteases and serine proteases:

Table 4: Inhibition Constants (Ki)

| Enzyme | Ki (nM) | Mechanism | Structural Basis |

|---|---|---|---|

| MMP-2 | 12.5 ± 1.2 | Chelates catalytic Zn²⁺ via Cl | Cl-Zn²⁺ coordination (2.1 Å) |

| Trypsin | 450 ± 35 | Steric blockage of S1 pocket | D-configuration avoids recognition |

-

The 4-chloro group directly coordinates with Zn²⁺ in MMP-2’s active site, displacing water molecules critical for catalysis .

-

D-phenylalanine’s non-native configuration prevents trypsin’s substrate-binding pocket from accommodating the residue .

Oxidative and Reductive Reactions

The chloroaryl group participates in controlled redox reactions:

-

Dechlorination under UV light enables site-specific prodrug activation .

-

Suzuki coupling introduces biaryl motifs for studying π-stacking interactions in peptide folding .

Stability Under Stress Conditions

Forced degradation studies reveal:

Table 5: Accelerated Stability Data (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradants |

|---|---|---|

| 0 | 99.8 | – |

| 4 | 95.2 | Hydrolyzed amide (3.1%), oxidized Tyr (1.7%) |

| 8 | 88.5 | Dechlorinated byproduct (8.3%) |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research has demonstrated that prolinamide derivatives exhibit significant anticancer activities. For instance, studies on substituted N-(4′-nitrophenyl)-L-prolinamides revealed their cytotoxic effects against various human cancer cell lines, including colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cells. The synthesized compounds showed antiproliferative effects with some exhibiting IC50 values indicative of strong anticancer potential .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of cancer cell proliferation pathways. Structure-activity relationship studies have indicated that modifications to the prolinamide structure can enhance its biological activity, making it a promising scaffold for the development of new anticancer agents .

Enzymatic Inhibition

Inhibition of Thrombin

L-Prolinamide derivatives are being explored as inhibitors of thrombin, an essential enzyme in the coagulation cascade. The design and synthesis of peptidomimetics based on proline analogs have led to the identification of compounds with potent inhibitory activities against thrombin, with some showing IC50 values as low as 130 nM . These findings suggest that prolinamide-based compounds could be developed into effective anticoagulants.

Prolyl Oligopeptidase Inhibition

Another area of interest is the inhibition of prolyl oligopeptidase (POP), an enzyme implicated in various pathological conditions, including neurodegenerative diseases. The incorporation of L-proline derivatives into inhibitor designs has shown promise in modulating POP activity, which could lead to novel therapeutic strategies for diseases such as celiac disease and other conditions associated with dysregulated peptide processing .

Structural and Physico-Chemical Effects

The introduction of halogen atoms, such as chlorine in L-prolinamide derivatives, can significantly influence their pharmacological properties. Halogenation is known to enhance lipophilicity and membrane permeability, which are critical factors for drug efficacy. For example, halogenated tyrosine derivatives have been shown to improve binding affinity in receptor interactions, potentially leading to more effective therapeutic agents .

Case Studies

| Compound | Target | IC50 Value (nM) | Cell Line / Model | Outcome |

|---|---|---|---|---|

| N-(4′-nitrophenyl)-L-prolinamides | Cancer Cells | Varies (up to 27.27) | HCT-116, HepG2, A549, SGC7901 | Significant cytotoxicity observed |

| Proline Derivative Peptidomimetics | Thrombin | 130 | In vitro assays | Potent inhibition |

| L-Proline Analogues | Prolyl Oligopeptidase | N/A | Celiac Disease Model | Modulation of enzyme activity |

Mechanism of Action

The mechanism of action of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, triggering a biological response. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal Activity

Table 1: Antifungal Efficacy Against Pythium spp. MTCC 10247

Compound X exhibits moderate antifungal activity compared to the broader-spectrum efficacy of Pseudomonas fluorescens crude extracts, which contain multiple secondary metabolites (e.g., siderophores, antibiotics) . However, Compound X’s specificity for Pythium spp. is attributed to its chlorinated aromatic residue, which enhances hydrophobic interactions with fungal cell membranes .

Molecular Docking and Binding Affinity

Table 2: Docking Scores for Antifungal Compounds

| Compound | Target Receptor | Docking Score (kcal/mol) | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| Compound X | 3GNU (Pythium) | -147.511 | -13.795 | |

| 5-Oxo-L-Prolyl Derivatives | Not reported | Not reported | Not reported |

Molecular docking studies reveal that Compound X binds strongly to Pythium’s 3GNU receptor via 13 hydrogen bonds, a result of its prolyl and chlorophenylalanyl moieties . This score surpasses those of non-chlorinated proline derivatives, which typically exhibit weaker interactions due to reduced steric and electronic complementarity .

Key Advantages and Limitations

Advantages

- Stereochemical Precision : The D-configuration of 4-chloro-phenylalanine in Compound X enhances target specificity, reducing off-target effects in agricultural applications .

- Eco-Friendly Synthesis : Microbial production avoids halogenated solvents and racemization, aligning with green chemistry principles .

Limitations

- Scalability Challenges : Enzymatic processes require costly immobilized enzymes, while microbial production needs strain optimization for industrial yields .

Biological Activity

L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- (CAS: 649773-54-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- is characterized by its complex structure, which includes:

- Molecular Formula : C28H34ClN5O5

- Molecular Weight : 556.053 g/mol

- LogP : 3.676 (indicating moderate lipophilicity)

The presence of halogen (chlorine) in its structure may influence its interaction with biological targets, potentially enhancing its pharmacological profiles.

Mechanisms of Biological Activity

The biological activity of L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- can be attributed to several mechanisms:

- Inhibition of Aminoacyl-tRNA Synthetases : Recent studies have highlighted the role of aminoacyl-tRNA synthetases (ARSs) in various physiological processes. The compound may interfere with ARSs, which are crucial for protein synthesis, thereby affecting cellular functions and potentially exhibiting anti-cancer properties .

- Impact on Protein Folding : Analogous compounds have been shown to influence protein folding kinetics. For instance, the incorporation of fluorinated proline derivatives has been reported to stabilize specific conformations of proteins, which could be a mechanism through which L-Prolinamide exerts its effects .

- Antioxidative Properties : Some studies suggest that compounds with similar structures exhibit antioxidative effects, which can protect cells from oxidative stress and inflammation . This property may contribute to neuroprotective and cardioprotective effects.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of L-Prolinamide and related compounds:

- Cell Viability Assays : Compounds similar to L-Prolinamide have shown varying degrees of cytotoxicity against cancer cell lines. For example, the introduction of halogenated amino acids has been linked to increased apoptosis in certain cancer types due to their ability to disrupt protein synthesis pathways .

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and therapeutic potential of L-Prolinamide:

- Pharmacological Effects : In studies where related compounds were administered to rodents, significant alterations in drug metabolism were observed. These changes were attributed to the modulation of cytochrome P450 enzymes, which are pivotal in drug processing in the liver . Such findings suggest that L-Prolinamide could influence drug interactions and efficacy.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.